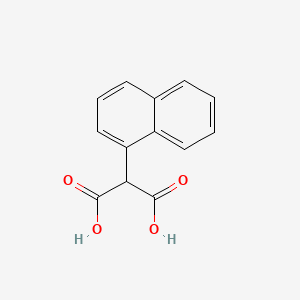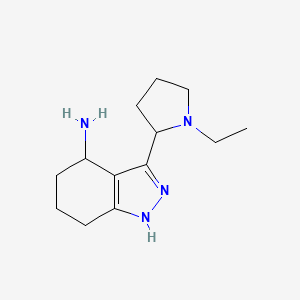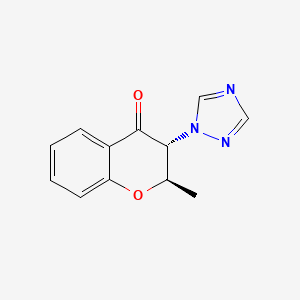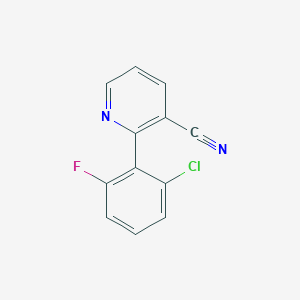![molecular formula C14H21N3 B11878257 1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)- CAS No. 646056-74-8](/img/structure/B11878257.png)
1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is a spirocyclic compound characterized by a unique structural framework that includes a pyridine ring and a diazaspiro undecane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE typically involves multi-step synthetic routes. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity of the synthetic routes suggests that large-scale production would require optimization of reaction conditions and the use of efficient catalytic systems to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Aplicaciones Científicas De Investigación
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacteria, and its inhibition can lead to the development of new antituberculosis drugs. The compound’s interaction with the protein involves binding to the active site, thereby blocking its function.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but includes an oxygen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic structures with different heteroatoms in the rings.
Uniqueness
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and potential biological activities. Its ability to inhibit specific proteins like MmpL3 makes it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
646056-74-8 |
|---|---|
Fórmula molecular |
C14H21N3 |
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H21N3/c1-2-9-16-14(6-1)7-4-10-17(12-14)13-5-3-8-15-11-13/h3,5,8,11,16H,1-2,4,6-7,9-10,12H2 |
Clave InChI |
SXCGWWIKPCKWJX-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2(C1)CCCN(C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)

![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)










